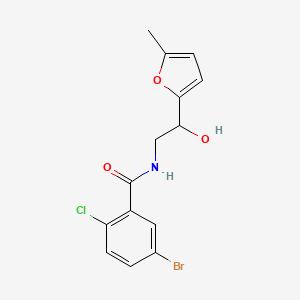

5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” is likely to be an organic compound containing a benzamide group, which is a carboxamide derived from benzoic acid. It also contains halogen substituents (bromo and chloro groups), a hydroxy group, and a furan ring, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with bromo and chloro groups, an amide group, and a furan ring. The exact spatial arrangement would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis or reduction reactions. The halogen atoms could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature. The presence of halogen atoms, an amide group, and a furan ring could influence its polarity, solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Biological Activities

Research on compounds structurally related to 5-bromo-2-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide has highlighted their potential in various scientific fields. For instance, the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde demonstrated these compounds' antimicrobial and pharmacological activities. This suggests that related compounds, including this compound, could have similar applications in developing new therapeutic agents (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Antipsychotic Properties

A study on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which share a structural resemblance with this compound, revealed these compounds as highly potent inhibitors of dopamine D-2 receptors. This indicates a potential research pathway for the use of this compound in studying antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

CCR5 Antagonism and HIV Treatment

The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including compounds with structural similarities to this compound, have shown promise as non-peptide CCR5 antagonists. This is particularly relevant for research into HIV infection treatments, where CCR5 serves as a critical co-receptor for the virus entry into cells (Cheng De-ju, 2014).

Synthetic Techniques and Chemical Properties

The development of synthetic methods and the exploration of chemical properties of related compounds provide a basis for further applications in materials science, drug design, and molecular engineering. For example, studies on the regioselective bromination and functionalization of synthetic bacteriochlorin indicate the potential of this compound in photodynamic therapy and as a photosensitizer due to its structural analogies (Fan, Taniguchi, & Lindsey, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO3/c1-8-2-5-13(20-8)12(18)7-17-14(19)10-6-9(15)3-4-11(10)16/h2-6,12,18H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVAGWGWXXZHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2943208.png)

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)